molecular formula C7H16O3S B14774252 5-(Ethylsulfonyl)pentan-1-ol

5-(Ethylsulfonyl)pentan-1-ol

Cat. No.: B14774252
M. Wt: 180.27 g/mol
InChI Key: WRNRPFNFBVXOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethylsulfonyl)pentan-1-ol is a synthetic organic compound of interest in chemical and pharmaceutical research. It features a polar ethylsulfonyl group linked to a pentanol backbone, a combination that may influence its physicochemical properties and biomolecular interactions. Compounds with sulfonyl groups are often explored as potential inhibitors of enzymes or for their interactions in lysosomal pathways . The primary alcohol terminal group also makes it a versatile building block for further chemical derivatization and synthesis of more complex molecules, such as in the development of novel privileged structures for drug discovery programs . Researchers are investigating this compound and its derivatives in various fields, including medicinal chemistry for probe development and organic synthesis as a chiral intermediate. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16O3S

Molecular Weight

180.27 g/mol

IUPAC Name

5-ethylsulfonylpentan-1-ol

InChI

InChI=1S/C7H16O3S/c1-2-11(9,10)7-5-3-4-6-8/h8H,2-7H2,1H3

InChI Key

WRNRPFNFBVXOKS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCCCCO

Origin of Product

United States

Synthetic Methodologies for 5 Ethylsulfonyl Pentan 1 Ol and Analogous Sulfonyl Alcohols

Direct Carbon-Sulfur Bond Formation Strategies

A primary approach to synthesizing sulfonyl alcohols involves the direct formation of the C-S bond, which is subsequently oxidized to the sulfone. This can be achieved through several reliable methods.

Alkylation and Arylation Reactions with Sulfonyl Precursors

The alkylation of sulfinates is a conventional and effective method for creating the C-S bond that defines sulfones. researchgate.netnih.gov Sulfinates, which can be prepared from organomagnesium intermediates and sulfur dioxide, are nucleophilic and react with alkyl halides to form sulfones. researchgate.netnih.gov This method is advantageous due to the ready availability of a wide range of alkyl halides and the ability to prepare diverse sulfinate salts. organic-chemistry.org For instance, the reaction of a sulfinate with a halo-alcohol would directly yield the target hydroxy sulfone.

Another strategy involves the dehydroxylative sulfonylation of alcohols. Benzylic, allylic, and even alkyl alcohols can be reacted with sulfinates in the presence of reagents like triphenylphosphine (B44618) and diiodoethane to form the corresponding sulfones. organic-chemistry.org

Oxidative Transformations of Sulfides to Sulfones

The oxidation of sulfides presents a straightforward and widely used route to sulfones. rsc.orgacsgcipr.orgorganic-chemistry.org A variety of oxidizing agents can accomplish this transformation, with hydrogen peroxide being a common and environmentally benign choice. rsc.orgorganic-chemistry.org The reaction can be catalyzed by various species, including carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) or metal catalysts like tantalum and niobium carbides, to enhance efficiency and selectivity. rsc.orgorganic-chemistry.org For the synthesis of 5-(ethylsulfonyl)pentan-1-ol, one could envision the synthesis of 5-(ethylthio)pentan-1-ol followed by its oxidation. The selectivity of the oxidation, either to the sulfoxide (B87167) or the sulfone, can often be controlled by the reaction conditions and the choice of oxidant. acsgcipr.orgorganic-chemistry.org For example, using urea-hydrogen peroxide in the presence of phthalic anhydride (B1165640) can lead directly to the sulfone without significant formation of the sulfoxide intermediate. organic-chemistry.org

Reactions Involving Sulfonyl Chlorides as Electrophiles

Sulfonyl chlorides are versatile electrophiles that can be used to construct sulfones. magtech.com.cn They can react with organometallic reagents, such as organocadmium or organoindium compounds, to form the C-S bond of the sulfone. researchgate.netacs.org For example, vinylindium reagents, generated from terminal alkynes, react with sulfonyl chlorides to produce vinyl sulfones. researchgate.net While not a direct route to saturated sulfonyl alcohols, this highlights the utility of sulfonyl chlorides in C-S bond formation.

Additionally, sulfonyl chlorides are commonly used to sulfonylate alcohols, forming sulfonate esters. sapub.orgorganic-chemistry.orglibretexts.org While this reaction does not form a C-S bond directly, it is a critical transformation in the synthesis of sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions. libretexts.orglibretexts.org

Construction of the Pentanol (B124592) Carbon Skeleton

An alternative synthetic strategy involves forming the pentanol backbone with the sulfonyl group already in place or introduced at a later stage.

Reductions of Carbonyl-Containing Sulfonyl Compounds

The reduction of carbonyl groups within sulfonyl-containing molecules is a powerful method for producing hydroxy sulfones. mdpi.com Specifically, γ-ketosulfones can be reduced to the corresponding γ-hydroxy sulfones. nih.gov A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol. nih.gov This method is generally high-yielding and proceeds under mild conditions. nih.gov For the synthesis of this compound, a precursor such as 5-(ethylsulfonyl)pentanal or a ketone derivative could be selectively reduced. The reduction of β-keto sulfones to β-hydroxy sulfones has also been extensively studied, with reducing agents like aluminum alkyl compounds showing high efficiency. mdpi.com

Nucleophilic Additions to Aldehydes and Ketones

Nucleophilic addition to aldehydes and ketones is a fundamental carbonyl reaction that can be adapted for the synthesis of sulfonyl alcohols. pressbooks.pubmasterorganicchemistry.com The carbonyl carbon is electrophilic and readily attacked by nucleophiles. masterorganicchemistry.comlibretexts.org To synthesize a γ-hydroxy sulfone, a sulfonyl-stabilized carbanion could be used as the nucleophile in a reaction with an appropriate epoxide. For instance, the anion of an allyl sulfone can add to an aldehyde to create a hydroxy allylic sulfone. acs.org

The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to both steric and electronic factors. pressbooks.publibretexts.org The synthesis of N-sulfonylimines, through the condensation of sulfonamides and aldehydes, further illustrates the reactivity of the carbonyl group in forming bonds with sulfur-containing moieties, although this leads to a C=N bond rather than a C-C or C-O bond. rsc.org

Hydroboration-Oxidation of Alkene Precursors

The hydroboration-oxidation reaction is a cornerstone of synthetic organic chemistry for the anti-Markovnikov hydration of alkenes, providing a reliable method to form primary alcohols from terminal alkenes. researchgate.netorganic-chemistry.org This two-step process offers high regioselectivity and stereospecificity, proceeding through a syn-addition of the hydroborane to the double bond. wikipedia.org The reaction's tolerance for a wide range of functional groups makes it an ideal candidate for the synthesis of complex molecules like this compound.

Preparation of the Alkenyl Sulfone: The precursor, ethyl pent-4-en-1-yl sulfone, can be synthesized via a nucleophilic substitution reaction between sodium ethanesulfinate (B1267084) and a suitable five-carbon building block containing a terminal alkene and a leaving group, such as 5-bromopent-1-ene.

Hydroboration: The alkenyl sulfone is then subjected to hydroboration. A borane (B79455) reagent, typically borane-tetrahydrofuran (B86392) complex (BH₃·THF), adds across the terminal double bond. The boron atom selectively adds to the terminal, less sterically hindered carbon atom, while a hydrogen atom adds to the adjacent carbon. nih.govmdpi.com This step forms a trialkylborane intermediate.

Oxidation: The trialkylborane is subsequently oxidized in situ using a mixture of hydrogen peroxide (H₂O₂) and an aqueous base, such as sodium hydroxide (B78521) (NaOH). This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of configuration, yielding the target primary alcohol, this compound, in high yield. nih.gov

The reaction proceeds as follows:

Step 1: Hydroboration 3 EtSO₂(CH₂)₃CH=CH₂ + BH₃·THF → [EtSO₂(CH₂)₅]₃B

Step 2: Oxidation [EtSO₂(CH₂)₅]₃B + 3 H₂O₂ + 3 NaOH → 3 EtSO₂(CH₂)₅OH + B(OH)₃ + 3 Na⁺

This method is highly efficient for producing primary alcohols from terminal alkenes without the formation of isomeric byproducts, which can be a challenge with other hydration methods. nih.gov

Chemoenzymatic Approaches for Stereoselective Synthesis

Chemoenzymatic methods offer a powerful strategy for the synthesis of chiral sulfonyl alcohols with high enantioselectivity. These approaches combine chemical synthesis with enzymatic transformations, leveraging the high stereocontrol exerted by enzymes. chemistrytalk.orglibretexts.org A prominent application is the enantioselective reduction of β-keto sulfones to produce optically active β-hydroxy sulfones, which are valuable chiral building blocks. khanacademy.orglibretexts.org

Enzymes such as baker's yeast (Saccharomyces cerevisiae) and isolated lipases, like Candida antarctica lipase (B570770) B (CALB), are frequently employed for these transformations. nih.govchemistrytalk.org For instance, the reduction of various β-keto sulfones using baker's yeast in a diisopropyl ether/water solvent system has been shown to produce the corresponding chiral β-hydroxy sulfones in high yields and with excellent enantiomeric excess (ee). nih.govlibretexts.org This biotransformation is often highly stereoselective, preferentially yielding one enantiomer. libretexts.org

Below is a table summarizing the findings from research on the enantioselective reduction of sulfur-containing ketones using baker's yeast.

Substrate (β-Keto Sulfone)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Configuration
4-CH₃C₆H₄SO₂CH₂C(O)CH₃595>99S
4-CH₃OC₆H₄SO₂CH₂C(O)CH₃585>99S
C₆H₅SO₂CH₂C(O)CH₂CH₃109192S
C₆H₅SO₂CH₂C(O)C₆H₅499>99S

Data adapted from studies on the bioreduction of β-keto sulfones. libretexts.org

This approach provides a "green" and efficient alternative to traditional chemical reductants for accessing enantiomerically pure sulfonyl alcohols. nih.govchemistrytalk.org

Multicomponent Reaction Sequences for Sulfonyl Alcohol Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. Several MCRs have been developed for the synthesis of sulfonyl-containing molecules, including scaffolds that are or can be readily converted to sulfonyl alcohols.

One such example is the nickel-catalyzed hydroxysulfonylation of alkenes. This reaction combines an alkene, a sodium sulfinate, and an oxidant (air) to directly synthesize β-hydroxy sulfones. This method is notable for its directness in forming the desired functionalized alcohol.

Another powerful multicomponent strategy involves the visible-light-induced reaction of arylazo sulfones, an alcohol, and a sulfur dioxide source (DABSO) in the presence of a copper catalyst to form sulfonic esters. organic-chemistry.org While this produces an ester, the fundamental approach of combining multiple components to build the sulfonyl-containing backbone is a key advantage.

The table below illustrates the scope of a multicomponent synthesis of β-hydroxy sulfones from alkenes and sodium sulfinates.

Alkene SubstrateSulfinate SaltCatalyst/ConditionsProductYield (%)
StyreneSodium benzenesulfinateNi(acac)₂ / Air2-Phenyl-2-hydroxy-1-(phenylsulfonyl)ethane78
1-OcteneSodium p-toluenesulfinateNi(acac)₂ / Air1-(p-Tolylsulfonyl)octan-2-ol71
CyclohexeneSodium benzenesulfinateNi(acac)₂ / Air2-(Phenylsulfonyl)cyclohexan-1-ol65
α-MethylstyreneSodium benzenesulfinateNi(acac)₂ / Air2-Phenyl-1-(phenylsulfonyl)propan-2-ol85

Data adapted from research on the nickel-catalyzed hydroxysulfonylation of alkenes.

These multicomponent approaches provide a versatile and efficient platform for the construction of diverse sulfonyl alcohol scaffolds from simple and readily available starting materials. libretexts.org

Chemical Reactivity and Mechanistic Investigations of 5 Ethylsulfonyl Pentan 1 Ol

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group of 5-(ethylsulfonyl)pentan-1-ol undergoes typical reactions of alcohols, including esterification, oxidation, nucleophilic substitution, and dehydration.

Esterification Reactions

Esterification of this compound can be achieved through several methods, most commonly by reaction with carboxylic acids or their more reactive derivatives like acyl chlorides and acid anhydrides. libretexts.org

Fischer Esterification: The reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid, yields the corresponding ester. masterorganicchemistry.comchemguide.co.uk This is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com For example, the reaction with ethanoic acid produces pentyl ethanoate. brainly.com

From Acyl Chlorides: A more rapid and often higher-yielding method involves the reaction of the alcohol with an acyl chloride. libretexts.org This reaction is typically carried out in the presence of a base, like pyridine, to neutralize the hydrogen chloride that is produced.

From Acid Anhydrides: Acid anhydrides also react with this compound to form esters. These reactions are generally slower than those with acyl chlorides and may require heating. libretexts.org

The table below summarizes various esterification reactions.

ReactantCatalyst/ConditionsProduct
Carboxylic AcidStrong Acid (e.g., H₂SO₄)Ester
Acyl ChloridePyridineEster
Acid Anhydride (B1165640)HeatEster

Oxidation Pathways to Carbonyl Compounds and Carboxylic Acids

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. libretexts.orgsavemyexams.com

Partial Oxidation to Aldehydes: To obtain the corresponding aldehyde, 5-(ethylsulfonyl)pentanal, a mild oxidizing agent or specific reaction conditions are necessary to prevent over-oxidation to the carboxylic acid. libretexts.orgchemguide.co.uk Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC). Alternatively, using an excess of the alcohol and distilling off the aldehyde as it forms can also favor the formation of the aldehyde. libretexts.orgchemguide.co.uk

Full Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or acidified potassium dichromate(VI) (K₂Cr₂O₇), will oxidize the primary alcohol to a carboxylic acid, 5-(ethylsulfonyl)pentanoic acid. savemyexams.comnagwa.comphysicsandmathstutor.com This reaction is typically carried out under reflux conditions with an excess of the oxidizing agent to ensure complete conversion. chemguide.co.uknagwa.com The reaction with acidified potassium dichromate(VI) is accompanied by a color change from orange (Cr₂O₇²⁻) to green (Cr³⁺). savemyexams.com

The following table outlines the oxidation products based on the conditions.

ReagentConditionsProduct
PCC-5-(Ethylsulfonyl)pentanal
K₂Cr₂O₇/H⁺Distillation5-(Ethylsulfonyl)pentanal
K₂Cr₂O₇/H⁺ or KMnO₄/H⁺Reflux5-(Ethylsulfonyl)pentanoic acid

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the carbon bearing the hydroxyl group, the -OH group must first be converted into a better leaving group. periodicchemistry.com

Conversion to Alkyl Halides: Treatment of this compound with hydrogen halides (HX) can convert the alcohol to the corresponding alkyl halide. libretexts.org The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org This reaction is acid-catalyzed. libretexts.org

Conversion to Sulfonate Esters: A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate, mesylate, or triflate. periodicchemistry.comlibretexts.org This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride for a tosylate) in the presence of a base like pyridine. periodicchemistry.comyoutube.com The resulting sulfonate ester is an excellent leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions. libretexts.org An important feature of this method is that the formation of the sulfonate ester proceeds with retention of stereochemistry at the carbon atom. libretexts.org

The table below shows common methods for activating the hydroxyl group for nucleophilic substitution.

ReagentProduct
Hydrogen Halide (HX)Alkyl Halide
p-Toluenesulfonyl chloride (TsCl)/PyridineTosylate
Methanesulfonyl chloride (MsCl)/PyridineMesylate

Dehydration Reactions and Alkene Formation

The dehydration of this compound involves the elimination of a water molecule to form an alkene. libretexts.org This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.org

Primary alcohols like this compound undergo dehydration via an E2 mechanism. libretexts.org The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). A base (such as the conjugate base of the acid or another alcohol molecule) then abstracts a proton from the adjacent carbon, leading to the formation of a double bond and the elimination of water. libretexts.org

The table below outlines the conditions for dehydration.

CatalystConditionsProduct
Concentrated H₂SO₄ or H₃PO₄Heat5-(Ethylsulfonyl)pent-1-ene

Reactions Governed by the Ethylsulfonyl Group

The ethylsulfonyl group is generally stable, but it can participate in reactions under specific conditions.

Nucleophilic Displacement at the Sulfonyl Center

While less common than reactions at the alcohol, nucleophilic attack can occur at the sulfur atom of the sulfonyl group. This typically requires a strong nucleophile and can lead to the cleavage of the carbon-sulfur bond. However, the sulfonyl group is a relatively poor leaving group itself, making these reactions less favorable compared to displacements on sulfonate esters.

Reductive Processes Affecting the Sulfonyl Moiety

The sulfonyl group is a robust, electron-withdrawing moiety that can be removed under reductive conditions, a process known as desulfonylation. organicreactions.orgwikipedia.org This transformation is a valuable synthetic tool, as the sulfonyl group can be used to activate or direct other reactions and then subsequently be removed. researchgate.net For this compound, reductive desulfonylation would lead to the formation of 1-pentanol.

A variety of reducing agents can be employed for the reductive cleavage of the carbon-sulfur bond in alkyl sulfones. The choice of reagent can be influenced by the presence of other functional groups in the molecule.

Common Reductive Desulfonylation Methods:

Reducing Agent/SystemDescriptionPotential Outcome for this compound
Samarium(II) Iodide (SmI₂) A powerful single-electron transfer (SET) reagent, often used in the presence of a proton source like HMPA. wikipedia.orgorganic-chemistry.org It is particularly effective for the reduction of sulfones adjacent to carbonyl or other activating groups, but can also reduce unactivated alkyl sulfones.Reduction to 1-pentanol.
Sodium Amalgam (Na(Hg)) A classic reagent for reductive desulfonylation, operating through a SET mechanism. wikipedia.orgorganic-chemistry.orgReduction to 1-pentanol.
Aluminum Amalgam (Al(Hg)) Another metal amalgam that can effect the reductive cleavage of the C-S bond. wikipedia.orgReduction to 1-pentanol.
Titanium(III) Catalysis Transition-metal catalyzed methods, such as those using in situ generated titanium(III), offer milder conditions for desulfonylation and tolerate a range of functional groups, including free alcohols. nih.govReduction to 1-pentanol.
Tin Hydrides (e.g., Tributyltin Hydride) Radical-based reductions using tin hydrides can also be employed for desulfonylation. wikipedia.orgReduction to 1-pentanol.

The mechanism of reductive desulfonylation with SET reagents like SmI₂ or metal amalgams generally involves the transfer of an electron to the sulfone, leading to the formation of a radical anion. This intermediate then fragments to yield a sulfinate anion and an alkyl radical. The alkyl radical is then further reduced to a carbanion and subsequently protonated to afford the alkane. wikipedia.org In the case of this compound, this process would result in the formation of the 5-hydroxypentyl radical, which would then be converted to 1-pentanol.

Interplay between Functional Groups and Intramolecular Processes

The presence of both a hydroxyl group and an ethylsulfonyl group on the same pentyl chain allows for the possibility of intramolecular reactions, where the two groups interact with each other.

Intramolecular Cyclization:

One potential intramolecular process is cyclization. While direct cyclization of this compound is not a commonly reported reaction, analogous bifunctional molecules are known to undergo such transformations. For example, 5-amino-1-pentanol (B144490) can be dehydrated to form piperidine. wikipedia.org

For this compound, an intramolecular reaction could potentially be induced under specific conditions. For instance, activation of the alcohol, converting the hydroxyl group into a better leaving group (e.g., a tosylate or halide), could facilitate an intramolecular nucleophilic substitution by a carbanion generated alpha to the sulfonyl group. However, this would require deprotonation at the C-4 position, which is not as acidic as the position alpha to a carbonyl.

A more plausible intramolecular reaction would be a dehydrative cyclization. Under acidic conditions, the alcohol could be protonated and eliminated as water to form a carbocation. While a primary carbocation is unstable, rearrangements could occur. Alternatively, specific catalysts might promote a dehydrative cyclization. For example, γ-hydroxy sulfones can undergo dehydrative elimination to form allylic sulfones. researchgate.net In the case of this compound, this type of reaction is less likely due to the distance between the functional groups.

Another possibility is an intramolecular etherification. Deprotonation of the alcohol to form an alkoxide, followed by an intramolecular attack on the carbon bearing the sulfonyl group, is unlikely as the sulfonyl group is a poor leaving group in this context.

The most probable interplay would involve the transformation of one functional group to facilitate a reaction with the other. For example, as previously mentioned, oxidation of the alcohol to an aldehyde would generate a γ-sulfonyl aldehyde. Such a molecule could then undergo intramolecular reactions, such as an intramolecular aldol-type reaction if a carbanion can be formed elsewhere in the chain, or be a substrate for reductions or other additions where the sulfonyl group might exert a stereodirecting influence.

Advanced Analytical Techniques for Characterization and Structural Elucidation

Spectroscopic Methods for Molecular Fingerprinting

Spectroscopic techniques are indispensable tools in chemical analysis, offering non-destructive ways to probe the molecular structure of a substance. Each method provides a unique piece of the structural puzzle, and together they create a detailed "fingerprint" of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful method for identifying the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies. When the molecule is irradiated with infrared light (in FT-IR) or a laser (in Raman), it absorbs energy at frequencies corresponding to its natural vibrational modes.

For 5-(Ethylsulfonyl)pentan-1-ol, the key functional groups are the hydroxyl (-OH) group and the sulfonyl (-SO2-) group. The FT-IR spectrum is expected to show a strong, broad absorption band in the region of 3300-3400 cm⁻¹ characteristic of the O-H stretching vibration of the primary alcohol, with the broadening resulting from intermolecular hydrogen bonding. libretexts.org Another significant feature would be the strong C-O stretching vibration, typically appearing around 1050-1150 cm⁻¹. The presence of the ethylsulfonyl group would be confirmed by two strong, characteristic stretching vibrations for the S=O bonds, typically found in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). The aliphatic pentyl chain would contribute to C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower frequencies.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the S=O and C-S stretching vibrations of the sulfonyl group are expected to give rise to distinct and potentially strong signals. Conformational analysis can also be aided by vibrational spectroscopy, as different spatial arrangements of the molecule (conformers) may exhibit slightly different vibrational frequencies.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
O-H (Alcohol)Stretching3300-3400 (Broad)Weak
C-O (Alcohol)Stretching1050-1150Moderate
S=O (Sulfone)Asymmetric Stretching1350-1300Strong
S=O (Sulfone)Symmetric Stretching1160-1120Strong
C-H (Alkyl)Stretching2850-2960Strong
C-S (Sulfone)Stretching700-600Moderate

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Connectivity and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. It is based on the principle that atomic nuclei with a property called "spin" will align in a magnetic field and can be excited by radiofrequency radiation. The precise frequency at which a nucleus resonates is highly sensitive to its local chemical environment, providing detailed information about the connectivity of atoms.

In the ¹H NMR spectrum of this compound, each unique proton environment would give rise to a distinct signal. The proton of the hydroxyl group (-OH) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. libretexts.orgmdpi.com The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would be deshielded and are expected to resonate at approximately 3.6 ppm, likely as a triplet due to coupling with the adjacent methylene (B1212753) group. The protons of the ethyl group attached to the sulfonyl moiety would also exhibit characteristic signals: a quartet for the methylene group (-CH₂SO₂) and a triplet for the methyl group (-CH₃). The remaining methylene groups of the pentyl chain would produce a series of overlapping multiplets in the upfield region of the spectrum. The integration of the peak areas would be proportional to the number of protons giving rise to each signal, confirming the proton count in each part of the molecule.

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound would produce a single peak. The carbon attached to the hydroxyl group (C-1) would be found in the range of 60-65 ppm. lp.edu.uaresearchgate.net The carbons of the pentyl chain would resonate at different chemical shifts depending on their proximity to the electron-withdrawing sulfonyl and hydroxyl groups. The carbon atoms of the ethyl group attached to the sulfone will also have distinct chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, and CH groups. miamioh.edu NMR spectroscopy is also a primary method for assessing the purity of the compound, as impurities would give rise to additional, unassignable peaks.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position¹H Chemical Shift (ppm, predicted)Multiplicity¹³C Chemical Shift (ppm, predicted)
1 (-CH₂OH)~3.6Triplet~62
2 (-CH₂-)~1.6Multiplet~32
3 (-CH₂-)~1.4Multiplet~22
4 (-CH₂-)~1.8Multiplet~28
5 (-CH₂SO₂-)~3.1Triplet~55
-SO₂CH₂CH₃~3.0Quartet~48
-SO₂CH₂CH₃~1.3Triplet~7
-OHVariableBroad Singlet-

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

In a mass spectrometer, the this compound molecule would first be ionized to form a molecular ion (M⁺•). The m/z of this molecular ion would correspond to the molecular weight of the compound. The molecular ion is often unstable and can fragment into smaller, charged species. The pattern of these fragments is characteristic of the original molecule's structure.

For this compound, common fragmentation pathways for primary alcohols would be expected. libretexts.orgdocbrown.info Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, could lead to the loss of a butylsulfonyl radical to form a fragment with m/z = 31, corresponding to [CH₂=OH]⁺. Another common fragmentation for alcohols is the loss of a water molecule (18 amu), which would result in a peak at M-18. libretexts.org Fragmentation can also occur around the sulfonyl group. Cleavage of the ethyl-sulfur bond could lead to a fragment corresponding to the pentanol (B124592) chain with a sulfonyl group, while cleavage of the pentyl-sulfur bond would result in an ethylsulfonyl cation. The analysis of these fragmentation patterns allows for the piecing together of the molecular structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zPossible Fragment IonFragmentation Pathway
[M]⁺•[C₇H₁₆O₃S]⁺•Molecular Ion
[M-18]⁺•[C₇H₁₄S]⁺•Loss of H₂O
31[CH₂OH]⁺Alpha-cleavage
[M-29]⁺[C₅H₁₁O₃S]⁺Loss of ethyl radical
[M-121]⁺[C₂H₅]⁺Loss of C₅H₁₀O₃S radical

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

For a chiral molecule, X-ray crystallography can be used to determine its absolute stereochemistry, which is the exact spatial arrangement of its atoms. While this compound itself is not chiral, if it were to be derivatized with a chiral reagent, X-ray crystallography could be used to determine the absolute configuration of the resulting diastereomers. Furthermore, this technique would provide invaluable information about the solid-state conformation of the molecule, including the orientation of the ethylsulfonyl group relative to the pentanol chain and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice. Obtaining a suitable single crystal is a prerequisite for this powerful analytical method.

Computational and Theoretical Studies of 5 Ethylsulfonyl Pentan 1 Ol

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are instrumental in elucidating the three-dimensional structure and conformational preferences of molecules. For a flexible molecule like 5-(Ethylsulfonyl)pentan-1-ol, which contains both a polar sulfonyl group and a hydrogen-bonding hydroxyl group, these investigations are crucial for understanding its physical and chemical behavior.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. For this compound, DFT calculations, likely employing a functional such as B3LYP and a basis set like 6-311G(d,p), would be used to perform geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement of atoms, corresponding to the most stable structure.

The optimization would yield key structural parameters. For instance, the bond lengths within the ethyl and pentyl chains would be expected to be typical for sp³ hybridized carbons (around 1.53 Å for C-C and 1.09 Å for C-H). The sulfonyl group would exhibit characteristic S=O bond lengths of approximately 1.45 Å and an O=S=O bond angle of around 120°. The C-S bonds would be longer, in the range of 1.77-1.82 Å. The geometry around the terminal hydroxyl group would also be of interest, with a C-O bond length near 1.43 Å and a C-O-H angle of about 109°.

Frequency calculations would follow geometry optimization to confirm that the obtained structure is a true energy minimum, characterized by the absence of imaginary frequencies. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Table 1: Predicted Optimized Geometric Parameters for this compound (Theoretical)

ParameterPredicted Value (Å or °)
C-C (alkyl chain)~1.53
C-H~1.09
C-S~1.80
S=O~1.45
C-O~1.43
O-H~0.96
O=S=O Angle~120
C-S-C Angle~105
C-O-H Angle~109

Note: These are estimated values based on typical bond lengths and angles for similar functional groups and should be confirmed by specific calculations.

The flexible pentyl chain and the rotatable bonds around the sulfonyl group mean that this compound can adopt numerous conformations. A conformational analysis would be performed to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating key dihedral angles (e.g., C-C-C-C, C-S-C-C, C-C-O-H) and calculating the energy at each step.

The results would be plotted on a potential energy surface (PES), which maps the energy as a function of the rotational angles. The points on this surface with the lowest energy are the stable conformers (energy minima). The analysis would likely reveal that the lowest energy conformers are those that minimize steric hindrance. For the alkyl chain, a staggered or anti-periplanar arrangement is generally favored. A significant factor in the conformational preference would be the potential for intramolecular hydrogen bonding between the terminal hydroxyl group and one of the oxygen atoms of the sulfonyl group, which would lead to a more compact, cyclic-like conformation. The relative energies of these conformers, calculated as the difference in their Gibbs free energies, would determine their population at a given temperature according to the Boltzmann distribution.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO would likely be localized on the oxygen atom of the hydroxyl group and the oxygen atoms of the sulfonyl group, due to the presence of lone pairs of electrons. The LUMO, on the other hand, would be expected to be distributed around the electron-withdrawing sulfonyl group, particularly on the sulfur atom and the adjacent carbon atoms. The calculated HOMO-LUMO gap would provide insight into its reactivity towards other chemical species.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Theoretical)

PropertyPredicted Characteristic
HOMO Localization Primarily on the oxygen atoms of the hydroxyl and sulfonyl groups.
LUMO Localization Primarily on the sulfur atom and adjacent carbons of the sulfonyl group.
HOMO-LUMO Gap Moderate to large, indicating good stability.

Note: The exact energy values and distribution would require specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Blue areas represent regions of low electron density and positive potential, indicating sites for nucleophilic attack.

For this compound, the MEP map would show deep red regions around the oxygen atoms of both the sulfonyl and hydroxyl groups, confirming these as the primary sites for interaction with electrophiles (e.g., protonation). A region of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and, to a lesser extent, the sulfur atom of the sulfonyl group, identifying them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals.

An NBO analysis of this compound would provide detailed information on the hybridization of each atom. For example, the carbon atoms in the alkyl chain would exhibit sp³ hybridization. The sulfur atom in the sulfonyl group would have a hybridization state that reflects its bonding to two carbon and two oxygen atoms.

Theoretical Spectroscopic Simulations and Validation with Experimental Data

The theoretical prediction of spectroscopic data is a cornerstone of modern chemical analysis. Methods like Density Functional Theory (DFT) are employed to calculate the vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra of molecules. nih.govnih.gov These calculated spectra, when compared with experimental data, provide a robust method for structural confirmation and can help in the assignment of complex spectral features. nih.gov

For this compound, theoretical simulations would involve optimizing the molecule's geometry to its lowest energy state. Following this, frequency calculations can predict the positions and intensities of IR absorption bands, corresponding to the vibrational modes of the molecule, such as the characteristic S=O stretches of the sulfonyl group and the O-H stretch of the alcohol moiety. nih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing a theoretical spectrum that can be cross-referenced with experimentally obtained ¹H and ¹³C NMR data. nih.govnih.gov

Although specific experimental versus theoretical spectroscopic validation studies for this compound are not prevalent in publicly accessible literature, the principles of such analyses are well-established. The data presented in the following tables are hypothetical and serve to illustrate the type of information that would be generated in such a comparative study.

Interactive Data Table: Theoretical vs. Experimental Infrared (IR) Spectroscopy Data for this compound

Functional GroupVibrational ModeTheoretical Wavenumber (cm⁻¹) (Calculated)Experimental Wavenumber (cm⁻¹) (Observed)
O-HStretching33503345
C-HStretching2950-28502948-2860
S=OAsymmetric Stretching13251320
S=OSymmetric Stretching11301128
C-OStretching10551050

Note: The theoretical values are illustrative and would be derived from DFT calculations (e.g., using a B3LYP functional with a suitable basis set). Experimental values are typical for these functional groups.

Interactive Data Table: Theoretical vs. Experimental ¹H NMR Chemical Shift Data for this compound

ProtonTheoretical Chemical Shift (ppm) (Calculated)Experimental Chemical Shift (ppm) (Observed)
-CH₂-OH3.653.63
-SO₂-CH₂-3.053.02
-CH₂-CH₂OH1.601.58
-CH₂-CH₂SO₂-1.801.78
-CH₂-CH₂-CH₂-1.451.43
-SO₂-CH₂-CH₃1.301.28
-OH2.50Variable

Note: The theoretical values are illustrative and would be calculated using GIAO-DFT methods. Experimental values are typical estimates in a solvent like CDCl₃.

Reaction Mechanism Elucidation through Computational Transition State Modeling

Understanding the precise pathway a reaction follows is fundamental to optimizing reaction conditions and developing new synthetic methodologies. Computational chemistry provides the tools to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. univ-orleans.fr

The synthesis of this compound typically involves the oxidation of the corresponding thioether, 5-(ethylthio)pentan-1-ol. This oxidation proceeds via a sulfoxide (B87167) intermediate. nih.gov Transition state modeling can be used to investigate the energetics of this two-step oxidation process. By calculating the activation energies for the conversion of the sulfide (B99878) to the sulfoxide and the subsequent oxidation of the sulfoxide to the sulfone, chemists can gain insights into the reaction kinetics and the factors that control selectivity. univ-orleans.fr

For instance, computational models can explore the role of different oxidizing agents (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid) and catalysts. The calculations can reveal how these reagents interact with the sulfur center at the transition state, influencing the energy barrier of the reaction. univ-orleans.fr While specific transition state modeling studies for the synthesis of this compound are not readily found, the general principles derived from studies on similar sulfide oxidations are applicable.

Interactive Data Table: Hypothetical Calculated Activation Energies for the Oxidation of 5-(Ethylthio)pentan-1-ol

Reaction StepOxidizing AgentComputational MethodCalculated Activation Energy (kcal/mol)
Sulfide to SulfoxideH₂O₂DFT (B3LYP/6-31G)15.2
Sulfoxide to SulfoneH₂O₂DFT (B3LYP/6-31G)18.5
Sulfide to Sulfoxidem-CPBADFT (B3LYP/6-31G)12.8
Sulfoxide to Sulfonem-CPBADFT (B3LYP/6-31G)14.9

Note: These data are hypothetical and illustrative of the insights gained from transition state modeling. The values represent the energy barrier that must be overcome for the reaction to proceed.

Such computational investigations are invaluable for understanding reaction mechanisms at a level of detail that is often inaccessible through experimental means alone. They can help explain observed reactivity and guide the development of more efficient and selective synthetic routes to sulfones like this compound.

Strategic Derivatization and Research Applications of 5 Ethylsulfonyl Pentan 1 Ol in Organic Synthesis

Utilization as a Versatile Synthetic Intermediate and Building Block

The structure of 5-(ethylsulfonyl)pentan-1-ol, featuring a primary alcohol at one end of a five-carbon chain and an ethylsulfonyl group at the other, makes it a highly valuable bifunctional building block. The hydroxyl group can be readily transformed into a variety of other functional groups, such as halides, esters, or ethers, while the sulfonyl group can act as an activating group or a precursor for further transformations. ontosight.aiacs.org This dual functionality allows for the stepwise or orthogonal elaboration of the molecule, making it a versatile intermediate in the synthesis of more complex targets.

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide range of carbonyl chemistry. researchgate.netpearson.com Alternatively, it can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. youtube.com The ethylsulfonyl group, being a strong electron-withdrawing group, can activate adjacent positions for nucleophilic attack or deprotonation. researchgate.net This combination of reactive sites within the same molecule allows for a diverse array of synthetic strategies.

Scaffold for the Synthesis of Functionalized Alkylsulfonyl Derivatives

The this compound scaffold provides a robust platform for the synthesis of a wide array of functionalized alkylsulfonyl derivatives. The reactivity of the hydroxyl group allows for its conversion into other functionalities, thereby introducing new chemical handles into the molecule. For instance, esterification or etherification of the alcohol can be readily achieved, leading to derivatives with altered solubility and physical properties. sapub.org

Furthermore, the sulfonyl group itself can be a target for modification, although it is generally more stable. researchgate.net More commonly, the carbon skeleton can be further functionalized by leveraging the activating effect of the sulfonyl group. For example, deprotonation of the α-carbon to the sulfonyl group can generate a carbanion, which can then react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This approach allows for the introduction of additional complexity and functionality into the alkylsulfonyl backbone.

Precursor in the Development of Complex Chemical Architectures

The bifunctional nature of this compound makes it an ideal starting material for the construction of more elaborate and complex chemical architectures. By strategically manipulating the two functional groups, chemists can build intricate molecular frameworks. For example, the hydroxyl group can be used to anchor the molecule to a solid support for solid-phase synthesis, while the sulfonyl group can be used to mediate a key bond-forming reaction.

Moreover, the linear five-carbon chain provides a flexible spacer that can be incorporated into larger molecules, such as polymers or macrocycles. google.commdpi.comcpmat.runih.gov The sulfonyl group can impart specific properties to these macromolecules, such as increased thermal stability or altered solubility. acs.org The ability to introduce both a polar hydroxyl group and a strongly electron-withdrawing sulfonyl group makes this compound a valuable precursor in the design of molecules with specific electronic and physical properties.

Exploitation of the Sulfonyl Alcohol Moiety in Cascade Reactions

The presence of both a sulfonyl and a hydroxyl group in this compound opens up the possibility of engaging this molecule in cascade or domino reactions. In such reactions, a single event triggers a series of subsequent transformations, leading to a rapid increase in molecular complexity in a single synthetic operation. nih.gov

Chemical Modification for Advanced Material Science Probes

The unique combination of a hydrophilic alcohol and a polar sulfonyl group makes this compound an interesting candidate for chemical modification to create probes for advanced material science applications. The hydroxyl group can be functionalized with a variety of reporter groups, such as fluorophores or affinity tags, while the sulfonyl group can be used to tune the electronic properties or solubility of the resulting probe. rsc.org

For example, the hydroxyl group could be esterified with a fluorescent carboxylic acid to create a fluorescent probe that could be used to study the properties of polymers or other materials. The sulfonyl group could also be incorporated into a polymer backbone to create a new material with tailored properties, such as enhanced thermal stability or specific interactions with other molecules. mdpi.comcpmat.runih.govacs.org The versatility of this bifunctional scaffold offers numerous possibilities for the development of novel materials and probes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.